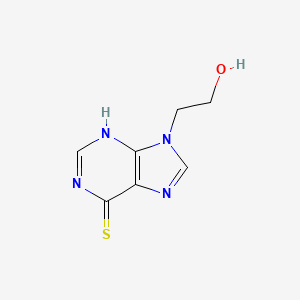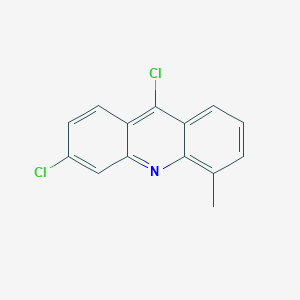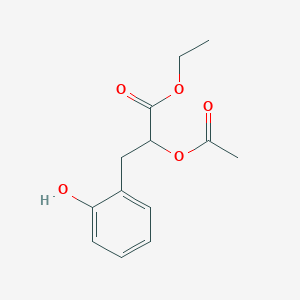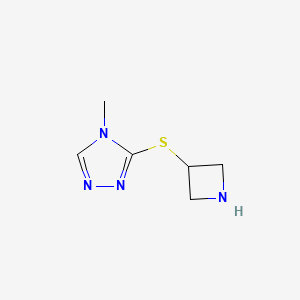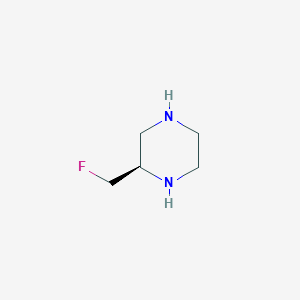![molecular formula C20H17F4N3O2S B12937948 1-[3'-(2-Aminoethyl)-5-(2,5-difluorophenyl)-6',7'-difluorospiro[1,3,4-thiadiazole-2,4'-2,3-dihydrochromene]-3-yl]ethanone](/img/structure/B12937948.png)
1-[3'-(2-Aminoethyl)-5-(2,5-difluorophenyl)-6',7'-difluorospiro[1,3,4-thiadiazole-2,4'-2,3-dihydrochromene]-3-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3’-(2-Aminoethyl)-5-(2,5-difluorophenyl)-6’,7’-difluorospiro[1,3,4-thiadiazole-2,4’-2,3-dihydrochromene]-3-yl]ethanone is a complex organic compound that features a unique spiro structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple fluorine atoms and a thiadiazole ring suggests it may exhibit significant biological activity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3’-(2-Aminoethyl)-5-(2,5-difluorophenyl)-6’,7’-difluorospiro[1,3,4-thiadiazole-2,4’-2,3-dihydrochromene]-3-yl]ethanone typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the spiro[1,3,4-thiadiazole-2,4’-2,3-dihydrochromene] core: This can be achieved through a cyclization reaction involving a suitable chromene derivative and a thiadiazole precursor under acidic or basic conditions.
Introduction of the difluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a difluorophenyl halide reacts with the spiro core.
Attachment of the aminoethyl side chain: This can be done through a reductive amination reaction where an aldehyde or ketone intermediate is reacted with ethylenediamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-[3’-(2-Aminoethyl)-5-(2,5-difluorophenyl)-6’,7’-difluorospiro[1,3,4-thiadiazole-2,4’-2,3-dihydrochromene]-3-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The aminoethyl side chain can be oxidized to form corresponding imines or amides.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Possible therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of advanced materials with specific properties such as high stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of 1-[3’-(2-Aminoethyl)-5-(2,5-difluorophenyl)-6’,7’-difluorospiro[1,3,4-thiadiazole-2,4’-2,3-dihydrochromene]-3-yl]ethanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The presence of fluorine atoms can enhance binding affinity and selectivity through interactions like hydrogen bonding and van der Waals forces.
Comparación Con Compuestos Similares
1-[3’-(2-Aminoethyl)-5-(2,5-difluorophenyl)-6’,7’-difluorospiro[1,3,4-thiadiazole-2,4’-2,3-dihydrochromene]-3-yl]ethanone: can be compared to other spiro compounds with similar cores but different substituents.
Difluorophenyl derivatives: Compounds with similar difluorophenyl groups but different core structures.
Uniqueness:
- The combination of a spiro[1,3,4-thiadiazole-2,4’-2,3-dihydrochromene] core with a difluorophenyl group and an aminoethyl side chain makes this compound unique. The presence of multiple fluorine atoms can enhance its stability and biological activity compared to similar compounds without fluorine.
Propiedades
Fórmula molecular |
C20H17F4N3O2S |
|---|---|
Peso molecular |
439.4 g/mol |
Nombre IUPAC |
1-[3'-(2-aminoethyl)-5-(2,5-difluorophenyl)-6',7'-difluorospiro[1,3,4-thiadiazole-2,4'-2,3-dihydrochromene]-3-yl]ethanone |
InChI |
InChI=1S/C20H17F4N3O2S/c1-10(28)27-20(30-19(26-27)13-6-12(21)2-3-15(13)22)11(4-5-25)9-29-18-8-17(24)16(23)7-14(18)20/h2-3,6-8,11H,4-5,9,25H2,1H3 |
Clave InChI |
FUZQTOPGYJUXHS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C2(C(COC3=CC(=C(C=C32)F)F)CCN)SC(=N1)C4=C(C=CC(=C4)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dichlorobenzofuro[2,3-d]pyrimidine](/img/structure/B12937865.png)

![Acetamide, N-[3-(4-chlorophenyl)-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl]-](/img/structure/B12937891.png)
![Rel-(1R,2R,3a1R,12bR)-2,3a1,4,5,7,12b-hexahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol](/img/structure/B12937894.png)
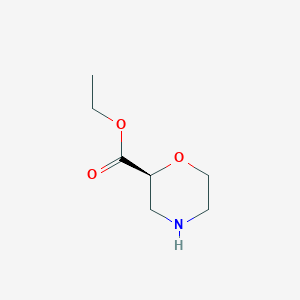
![2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid hydrochloride](/img/structure/B12937898.png)
